Derazantinib

FGFR inhibitor Kinase selectivity CSF1R

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive multikinase inhibitor with a unique, differentiated profile. Unlike selective FGFR inhibitors, it potently inhibits FGFR1-3, RET, DDR2, VEGFR1, KIT, and CSF1R. This broader activity is key for studies on overcoming resistance and tumor microenvironment modulation in FGFR-driven cancers like iCCA. Its distinct efficacy and safety profile, including a low incidence of certain toxicities, makes it essential for targeted research, not a simple alternative.

Molecular Formula C29H29FN4O
Molecular Weight 468.6 g/mol
CAS No. 1814961-15-3
Cat. No. B8069357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDerazantinib
CAS1814961-15-3
Molecular FormulaC29H29FN4O
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCOCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
InChIInChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1
InChIKeyKPJDVVCDVBFRMU-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Derazantinib (CAS 1814961-15-3): A Multi-Kinase FGFR1-3 Inhibitor for Targeted Oncology Research


Derazantinib (also known as ARQ 087) is an orally bioavailable, ATP-competitive, multi-kinase inhibitor that potently targets fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3). It also exhibits notable inhibitory activity against colony-stimulating factor-1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), which contributes to its differentiated kinase inhibition profile [1]. This compound is under investigation for the treatment of various solid tumors, particularly those harboring FGFR2 genetic aberrations, such as intrahepatic cholangiocarcinoma (iCCA) [2].

Derazantinib: Why Simple Substitution with Another Pan-FGFR Inhibitor Fails for Scientific Integrity and Study Continuity


In-class FGFR inhibitors such as pemigatinib, infigratinib, futibatinib, and erdafitinib exhibit distinct kinase selectivity profiles, binding modes, and safety signatures that preclude simple substitution. Derazantinib's unique multi-kinase profile, characterized by potent inhibition of FGFR1-3 alongside CSF1R and VEGFR2, is hypothesized to offer a differentiated therapeutic window [1]. Preclinical and clinical data demonstrate variable potency across the FGFR family and non-overlapping adverse event frequencies, particularly concerning hyperphosphatemia and specific organ toxicities [2]. Therefore, replacing derazantinib with another FGFR inhibitor without rigorous re-validation would compromise the reproducibility and validity of both in vitro assays and in vivo study outcomes.

Derazantinib: Evidence-Based Differentiation and Quantitative Benchmarks Against Key FGFR Inhibitors


Kinase Selectivity Profile: Derazantinib's Balanced Potency Against FGFR2 and CSF1R

Derazantinib demonstrates a unique selectivity profile by potently inhibiting FGFR1-3 while also showing significant activity against CSF1R. Its IC50 for FGFR2 is 1.8 nM, which is comparable to futibatinib (1.3 nM) and infigratinib (1.4 nM), but less potent than pemigatinib (0.5 nM). Critically, derazantinib also inhibits CSF1R with an IC50 of approximately 10-30 nM, a target not effectively engaged by pemigatinib or infigratinib at clinically relevant concentrations [1]. This dual inhibition of FGFR and CSF1R may offer a differentiated mechanism of action in the tumor microenvironment [2].

FGFR inhibitor Kinase selectivity CSF1R Multi-kinase inhibitor

Clinical Efficacy in FGFR2 Fusion-Positive iCCA: Comparative Response Rates and Survival Outcomes

In phase 2 studies of previously treated FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA), derazantinib achieved an objective response rate (ORR) of 20.7% (95% CI: NR) and a disease control rate (DCR) of 82.8% [1]. In a larger, more recent phase 2 study (FIDES-01), the ORR was 24% with a median progression-free survival (mPFS) of 6.6 months [2]. For comparison, pemigatinib demonstrated an ORR of 35.5% (mPFS 6.93 months), while infigratinib had an ORR of 31% (mPFS 6.8 months) in similarly designed trials [1]. This indicates that while derazantinib's efficacy in this specific patient population is clinically meaningful and aligns with the FGFR inhibitor class, its ORR is numerically lower than that of pemigatinib and infigratinib based on cross-trial comparisons.

Cholangiocarcinoma FGFR2 fusion Objective response rate Clinical trial

Safety Profile: Comparative Incidence of Hyperphosphatemia and Other Class-Specific Adverse Events

The safety profile of derazantinib shows a differentiated pattern of class-specific adverse events compared to other FGFR inhibitors. In the phase 2 FIDES-01 trial, the incidence of any-grade hyperphosphatemia was 35%, with grade ≥3 events occurring in 4% of patients [1]. This is substantially lower than the reported hyperphosphatemia rates for pemigatinib (60-76.9%) and infigratinib (76.9%) [2]. Furthermore, derazantinib was associated with a low incidence of retinal toxicity (16.3% any grade), nail toxicity (4.1%), and stomatitis (4.1%) in a separate urothelial carcinoma study, which compares favorably to rates observed with other agents in the class [3]. Notably, hand-foot syndrome and serious retinopathy were reported in only 1% of patients each [1].

Adverse events Hyperphosphatemia Safety profile FGFR inhibitor toxicity

In Vitro Antiproliferative Activity: Cross-Study Comparison of Potency in Cancer Cell Lines

The antiproliferative potency of derazantinib was evaluated across a panel of 90 tumor cell lines, revealing a median GI50 of approximately 100 nM in FGFR-driven models such as SNU16 (gastric cancer) and NCI-H716 (colon cancer) [1]. In a direct cross-study comparison using the SNU16 gastric cancer cell line, derazantinib's GI50 of 100 nM was less potent than futibatinib's GI50 of 3.7 nM in the same model system [2]. This indicates that while derazantinib is effective in inhibiting the growth of FGFR-dependent cancer cells, other FGFR inhibitors, such as futibatinib, may demonstrate higher potency in certain in vitro contexts.

GI50 Antiproliferative Cancer cell lines FGFR inhibitor

Derazantinib: Optimal Application Scenarios Based on Differentiated Kinase Profile and Safety Data


Investigating Tumor-Stroma Interactions and Immune Modulation in Preclinical Models

Given its potent inhibition of both FGFR and CSF1R, derazantinib is an ideal tool compound for investigating the complex interplay between cancer cells, fibroblasts, and tumor-associated macrophages (TAMs) [1]. Researchers can utilize derazantinib in syngeneic tumor models to study the effects of dual FGFR/CSF1R blockade on the tumor immune microenvironment, TAM repolarization, and synergy with immune checkpoint inhibitors [2].

Clinical Studies Where Minimizing Hyperphosphatemia and On-Target Toxicities is Paramount

For clinical investigations involving FGFR2-driven tumors, derazantinib presents a compelling option when the study design prioritizes a more favorable safety profile, particularly a lower incidence of hyperphosphatemia and related toxicities such as stomatitis and hand-foot syndrome [1]. This characteristic is especially advantageous for long-term maintenance therapy, for combination regimens where overlapping toxicities are a concern, or for patient populations with pre-existing conditions that could be exacerbated by class-specific adverse events [2].

Exploratory Studies in FGFR-Altered Gastric Cancer and Other Solid Tumors

Preclinical data demonstrate that derazantinib has strong efficacy in FGFR-driven gastric cancer models and shows synergy with paclitaxel in vivo [1]. This evidence supports the use of derazantinib as a key reagent in research focused on gastric and other solid tumors where FGFR aberrations are prevalent, particularly in exploring rational combination strategies that may translate to improved therapeutic outcomes [2].

Comparative Oncology Studies Defining the Structure-Activity Relationship of FGFR Inhibitors

Derazantinib serves as a valuable comparator in scientific studies aimed at elucidating the structure-activity relationships and differential biological effects among various FGFR inhibitors. Its distinct potency profile against FGFR1-4 (IC50s: 4.5, 1.8, 4.5, 34 nM) and additional kinase targets (CSF1R, VEGFR2) provides a unique reference point for benchmarking the selectivity and downstream signaling effects of newer, more selective, or covalent FGFR inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Derazantinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.